

# The Role of AB-836 in Inhibiting cccDNA Replenishment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AB-836    |           |
| Cat. No.:            | B10857128 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Chronic hepatitis B virus (HBV) infection, a global health challenge, is characterized by the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This stable minichromosome serves as the transcriptional template for all viral RNAs, making its eradication a primary goal for a functional cure. **AB-836**, a potent, next-generation oral capsid assembly modulator (CAM), has demonstrated a dual mechanism of action that not only inhibits viral replication but also significantly impedes the replenishment of the cccDNA pool. This technical guide provides an in-depth analysis of the role of **AB-836** in inhibiting cccDNA replenishment, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways. Although the clinical development of **AB-836** was discontinued due to safety concerns, the data from its preclinical and clinical studies offer valuable insights for the future optimization of HBV CAMs.[1][2]

## Introduction to HBV cccDNA and Its Replenishment

The persistence of HBV infection is intrinsically linked to the stability of the cccDNA reservoir in hepatocytes.[3] This episomal DNA is formed from the relaxed circular DNA (rcDNA) genome of the virus following its entry into the host cell nucleus. The cccDNA minichromosome is the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA), which is essential for reverse transcription and the production of new viral particles.[4][5]



The cccDNA pool is maintained through two primary pathways:

- De novo infection: New virions infect hepatocytes, delivering their rcDNA to the nucleus for conversion into cccDNA.[6][7]
- Intracellular amplification (recycling pathway): Newly synthesized rcDNA-containing capsids
  in the cytoplasm can be transported back to the nucleus to augment the existing cccDNA
  pool.[4][5]

Targeting the replenishment of this cccDNA reservoir is a critical strategy in the development of curative therapies for chronic hepatitis B.

## AB-836: A Capsid Assembly Modulator with a Dual Mechanism of Action

**AB-836** is a potent and selective, orally bioavailable CAM that targets the HBV core protein (HBc).[1] The core protein is essential for multiple stages of the viral lifecycle, including the assembly of the viral capsid.[6][7] CAMs function by binding to the core protein dimers, which allosterically modulates their assembly.[2] This interaction leads to a dual antiviral effect:

- Inhibition of pgRNA Encapsidation: By accelerating and misdirecting capsid assembly, AB-836 prevents the proper encapsidation of the pgRNA and the viral polymerase. This is the primary mechanism that blocks subsequent viral DNA replication.[1]
- Inhibition of cccDNA Replenishment: AB-836 has been shown to interfere with the formation
  of new cccDNA, a crucial secondary mechanism that contributes to reducing the viral
  reservoir.[8][9] This is achieved by preventing the uncoating of incoming viral particles and
  inhibiting the nuclear delivery of rcDNA, thereby blocking both de novo cccDNA formation
  and the intracellular recycling pathway.

## Quantitative Data on the Efficacy of AB-836

Preclinical and clinical studies have provided quantitative data on the potent antiviral activity of **AB-836**, including its specific effects on cccDNA formation.

## **Preclinical Data**



In vitro studies have demonstrated the potent inhibitory effects of **AB-836** on HBV replication and cccDNA formation.

| Parameter                         | Cell Line  | EC50 (µM) | Cytotoxicity<br>(CC50 in µM) | Reference |
|-----------------------------------|------------|-----------|------------------------------|-----------|
| HBV Replication<br>Inhibition     | HepDE19    | 0.010     | > 25                         | [1][10]   |
| cccDNA<br>Formation<br>Inhibition | HepG2-NTCP | 0.18      | Not specified                | [1]       |
| HBsAg<br>Production<br>Inhibition | HepG2-NTCP | 0.20      | Not specified                | [1]       |

In vivo studies in a mouse model of HBV infection also demonstrated the efficacy of **AB-836** in reducing viral load.

| Animal Model                       | Dosing              | Reduction in HBV<br>DNA (log10) | Reference |
|------------------------------------|---------------------|---------------------------------|-----------|
| Hydrodynamic injection mouse model | 3 mg/kg once daily  | 1.4                             | [10][11]  |
| Hydrodynamic injection mouse model | 10 mg/kg once daily | 2.5                             | [10][11]  |

## **Clinical Data**

A Phase 1 clinical study of **AB-836** in patients with chronic hepatitis B demonstrated robust antiviral activity.



| Treatment Group   | Duration | Mean Serum HBV<br>DNA Decline (log10<br>IU/mL) | Reference |
|-------------------|----------|------------------------------------------------|-----------|
| 50 mg once daily  | 28 days  | 2.57                                           | [1]       |
| 100 mg once daily | 28 days  | 3.04                                           | [1][8]    |
| 200 mg once daily | 28 days  | 3.55                                           | [1][8]    |

During the 28-day treatment period, no on-treatment viral rebound or emergence of viral resistance was observed.[1]

## **Experimental Protocols for cccDNA Quantification**

The accurate quantification of cccDNA is essential for evaluating the efficacy of antiviral agents like **AB-836**. The primary challenge lies in distinguishing cccDNA from other viral DNA intermediates, particularly the abundant rcDNA. The following are detailed methodologies commonly employed in this research.

## cccDNA-Specific Quantitative PCR (qPCR)

This is the most common method for quantifying cccDNA due to its high sensitivity and throughput.

Principle: This method utilizes primers that specifically amplify the cccDNA molecule by targeting the gap region of the rcDNA.

#### Protocol Outline:

- DNA Extraction: Total DNA is extracted from infected cells or liver tissue. A Hirt extraction
  method is often preferred as it selectively isolates low-molecular-weight, protein-free DNA,
  thereby enriching for cccDNA and reducing contamination from high-molecular-weight host
  genomic DNA and protein-bound rcDNA.
- Nuclease Treatment: To eliminate contaminating rcDNA and other linear or open-circular viral DNA, the extracted DNA is treated with a plasmid-safe ATP-dependent DNase (PSD) or a



combination of exonucleases (e.g., T5 exonuclease). PSD specifically digests linear and nicked circular DNA, while leaving supercoiled cccDNA intact.

- qPCR Amplification: The treated DNA is then subjected to qPCR using primers that span the single-stranded region of rcDNA. This ensures that only the fully ligated cccDNA is amplified.
- Quantification: The amount of cccDNA is quantified by comparing the amplification signal to a standard curve generated from a plasmid containing the HBV genome.

## **Southern Blot Analysis**

Southern blot is considered the "gold standard" for cccDNA detection as it allows for the direct visualization and differentiation of various HBV DNA forms based on their size and conformation.

Principle: This technique separates DNA fragments by size via agarose gel electrophoresis, followed by transfer to a membrane and detection with a labeled probe specific for HBV DNA.

#### Protocol Outline:

- DNA Extraction: Similar to the qPCR method, a Hirt extraction is typically performed to enrich for episomal DNA.
- Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel. The different conformations of HBV DNA (cccDNA, rcDNA, and single-stranded DNA) will migrate at different rates, allowing for their separation.
- Transfer and Hybridization: The separated DNA is transferred to a nylon or nitrocellulose membrane. The membrane is then incubated with a labeled (e.g., radioactive or fluorescent) single-stranded HBV DNA probe that will hybridize to the complementary viral DNA on the membrane.
- Detection and Quantification: The hybridized probe is detected, and the intensity of the band corresponding to cccDNA can be quantified to determine its relative abundance.

## **Visualizing the Mechanism of Action**







The following diagrams, generated using the DOT language for Graphviz, illustrate the HBV cccDNA replenishment pathway and the inhibitory role of **AB-836**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- 2. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arbutus Receives Regulatory Approval to Initiate a Phase 1a/1b Clinical Trial with AB-836, an Oral Capsid Inhibitor for the Treatment of Chronic Hepatitis B Infection BioSpace [biospace.com]
- 4. Approaches to quantifying hepatitis B virus covalently closed circular DNA PMC [pmc.ncbi.nlm.nih.gov]
- 5. investor.arbutusbio.com [investor.arbutusbio.com]
- 6. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]



- 7. researchgate.net [researchgate.net]
- 8. ice-hbv.org [ice-hbv.org]
- 9. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 11. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of AB-836 in Inhibiting cccDNA Replenishment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857128#the-role-of-ab-836-in-inhibiting-cccdna-replenishment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com